

Application Note: Synthesis and Characterization of 1-¹³C Labeled Peptides Using DL-Lysine

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Compound of Interest

Compound Name: DL-LYSINE:2HCL (1-¹³C)

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Introduction: The Significance of ¹³C-Labeled Peptides in Modern Research

Stable isotope-labeled peptides are indispensable tools in a wide array of scientific disciplines, including proteomics, metabolomics, and pharmaceutical development.^{[1][2]} By replacing specific atoms with their heavier, non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H, we can create chemical mimics of natural peptides that are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[1][3]} This allows for precise quantification of proteins in complex biological samples, detailed structural elucidation of peptides and proteins, and in-depth pharmacokinetic analyses of peptide-based therapeutics.^[1]

This application note provides a comprehensive guide to the synthesis of peptides containing a ¹³C label at the carbonyl (C1) position of a lysine residue, starting from a racemic mixture of DL-Lysine. The use of a racemic amino acid introduces the challenge of generating diastereomeric peptides, which necessitates specific purification and analytical strategies. This guide will detail a robust protocol for solid-phase peptide synthesis (SPPS), purification of the resulting diastereomers by reverse-phase high-performance liquid chromatography (RP-HPLC), and thorough characterization using MS and NMR spectroscopy.

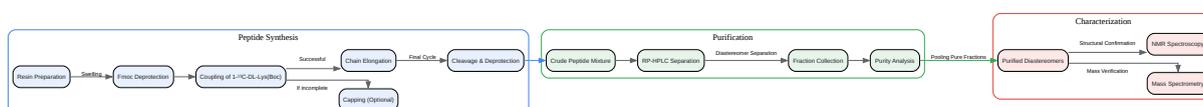
Rationale for Using 1-¹³C DL-Lysine

The selection of a ^{13}C label at the carbonyl position of lysine offers several advantages. The carbonyl carbon provides a distinct signal in ^{13}C NMR spectra, typically appearing in the 169-173 ppm range, which is sensitive to the local chemical environment and can provide valuable structural information.[4][5] In mass spectrometry, the +1 Da mass shift introduced by the ^{13}C label allows for clear differentiation from the unlabeled counterpart, facilitating accurate quantification.

The use of a DL-lysine precursor, while presenting the challenge of diastereomer separation, can be a cost-effective approach, especially when a specific stereoisomer is not commercially available or is prohibitively expensive.[6] Furthermore, the synthesis and analysis of both diastereomers can sometimes provide valuable insights into stereospecific interactions with biological targets.

Experimental Workflow Overview

The overall process for synthesizing and characterizing a $1\text{-}^{13}\text{C}$ labeled peptide using DL-Lysine is outlined below. This workflow is designed to be a self-validating system, with analytical checkpoints at critical stages to ensure the quality of the final product.



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